5-Chloro-2-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1,2-thiazol-3(2H)-one
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Overview
Description
5-Chloro-2-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1,2-thiazol-3(2H)-one is a heterocyclic compound that features a thiazole ring, which is known for its diverse biological activities Thiazole rings are five-membered rings containing three carbon atoms, one sulfur atom, and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1,2-thiazol-3(2H)-one typically involves the formation of the thiazole ring followed by the introduction of the chloro and phenyl substituents. One common synthetic route includes the reaction of 2-phenyl-1,3-thiazole-4-carbaldehyde with thiosemicarbazide under acidic conditions to form the thiazole ring. The resulting intermediate is then chlorinated using thionyl chloride to introduce the chloro group at the 5-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1,2-thiazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and phenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chloro or phenyl positions .
Scientific Research Applications
5-Chloro-2-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1,2-thiazol-3(2H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1,2-thiazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biochemical pathways. The chloro and phenyl substituents can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
5-Chloro-2-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1,2-thiazol-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the chloro and phenyl groups with the thiazole ring enhances its potential for diverse applications in medicinal chemistry and industry .
Properties
CAS No. |
918108-03-9 |
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Molecular Formula |
C13H9ClN2OS2 |
Molecular Weight |
308.8 g/mol |
IUPAC Name |
5-chloro-2-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1,2-thiazol-3-one |
InChI |
InChI=1S/C13H9ClN2OS2/c14-11-6-12(17)16(19-11)7-10-8-18-13(15-10)9-4-2-1-3-5-9/h1-6,8H,7H2 |
InChI Key |
WOWPAPTVWMYKHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CN3C(=O)C=C(S3)Cl |
Origin of Product |
United States |
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